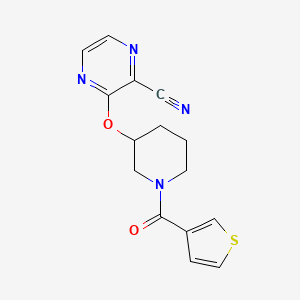
3-((1-(チオフェン-3-カルボニル)ピペリジン-3-イル)オキシ)ピラジン-2-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyrazine ring
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the pyrazine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production.
化学反応の分析
Types of Reactions
3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
作用機序
The mechanism of action of 3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds with a thiophene ring, such as suprofen and articaine.
Piperidine derivatives: Compounds with a piperidine ring, such as piperidine itself and its various substituted derivatives.
Pyrazine derivatives: Compounds with a pyrazine ring, such as pyrazinamide.
Uniqueness
3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties
生物活性
The compound 3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazine ring
- Piperidine moiety
- Thiophene carbonyl group
These structural components contribute to its biological activity by allowing interactions with various biological targets.
The biological activity of 3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene and piperidine groups enhance its binding affinity to biological macromolecules, facilitating modulation of their activities. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
Anticancer Potential
The compound's structure suggests potential activity against cancer cells, particularly those deficient in certain metabolic pathways. Research indicates that similar piperidine derivatives can inhibit tumor growth by targeting specific cancer-related pathways .
Case Studies
- Antimicrobial Evaluation : A study conducted on various derivatives showed that compounds with the thiophene-piperidine scaffold exhibited potent antimicrobial activity, emphasizing the importance of structural modifications in enhancing efficacy .
- Cytotoxicity Studies : In vitro tests revealed that certain analogs of pyrazine derivatives demonstrated cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents against malignancies .
Comparative Analysis
To better understand the unique properties of 3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, a comparison with similar compounds can be informative:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound A | Pyrazole | Antiviral |
| Compound B | Piperidine | Antimicrobial |
| 3-((1-(Thiophene-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | Hybrid | Anticancer & Antimicrobial |
特性
IUPAC Name |
3-[1-(thiophene-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c16-8-13-14(18-5-4-17-13)21-12-2-1-6-19(9-12)15(20)11-3-7-22-10-11/h3-5,7,10,12H,1-2,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBSLWVJKQLSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














